molecular formula C16H17ClN2O4S B3594078 N~2~-(4-chlorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide

N~2~-(4-chlorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide

Cat. No.: B3594078
M. Wt: 368.8 g/mol
InChI Key: VMZWVBOEJWLCNS-UHFFFAOYSA-N
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Description

N₂-(4-Chlorophenyl)-N₂-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide is a sulfonamide-derived glycinamide featuring a 4-chlorophenyl group and a 2-methoxy-5-methylphenylsulfonyl moiety. Its structure combines electron-withdrawing (chloro) and electron-donating (methoxy, methyl) substituents, which may influence solubility, metabolic stability, and target binding.

Properties

IUPAC Name

2-(4-chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S/c1-11-3-8-14(23-2)15(9-11)24(21,22)19(10-16(18)20)13-6-4-12(17)5-7-13/h3-9H,10H2,1-2H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZWVBOEJWLCNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-(4-chlorophenyl)-N2-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide typically involves multiple steps, starting with the reaction of 4-chlorophenylamine with methoxy-5-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, N2-(4-chlorophenyl)-N2-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as an inhibitor or modulator of specific biological targets. Research is ongoing to explore its efficacy in treating various diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it valuable in the development of new materials and products.

Mechanism of Action

The mechanism by which N2-(4-chlorophenyl)-N2-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Analogs and Structural Variations

The following table compares the target compound with structurally similar glycinamide derivatives:

Compound Name Substituents (R₁, R₂, R₃) Molecular Weight (g/mol) Solubility (LogP) Reported Activity
N₂-(4-Chlorophenyl)-N₂-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide (Target) R₁: 4-Cl-C₆H₄; R₂: 2-MeO-5-Me-C₆H₃-SO₂ ~435.9 (calculated) ~3.2 (estimated) Antimicrobial (predicted)
N₁-(4-Chlorophenyl)-N₂-(4-methoxyphenyl)-N₂-(methylsulfonyl)glycinamide R₁: 4-Cl-C₆H₄; R₂: 4-MeO-C₆H₄; R₃: Me-SO₂ ~423.9 2.8 Not reported
N₁-(4-Methoxyphenyl)-N₂-(3-nitrophenyl)-N₂-(phenylsulfonyl)glycinamide R₁: 4-MeO-C₆H₄; R₂: 3-NO₂-C₆H₄; R₃: Ph-SO₂ ~485.5 4.1 Antimicrobial (MIC: 8–32 µg/mL)

Substituent Effects on Properties

Electron-Withdrawing vs. Electron-Donating Groups: The 4-chlorophenyl group (target compound) enhances lipophilicity and may improve membrane permeability compared to the 4-methoxyphenyl analog .

Sulfonyl Group Variations :

  • 2-Methoxy-5-methylphenylsulfonyl (target): The methyl and methoxy groups may reduce steric hindrance, improving enzyme binding compared to bulkier phenylsulfonyl groups .
  • Methylsulfonyl (analog ): Smaller size may enhance metabolic stability but reduce target affinity.

Biological Activity :

  • Analogs with 3-nitrophenyl groups exhibit moderate antimicrobial activity (MIC 8–32 µg/mL against S. aureus and E. coli) , suggesting that electron-withdrawing groups enhance potency.
  • The target compound’s 4-chlorophenyl group may similarly improve activity, though experimental validation is needed.

Research Findings and Limitations

  • Synthetic Challenges : The multi-step synthesis of these compounds (e.g., 1–11 hours reflux for hydrazinecarboximidamide formation ) complicates scalability.
  • Antimicrobial Potential: Sulfonamide-glycinamides show promise, but activity is highly substituent-dependent. For example, nitro-substituted analogs outperform methoxy derivatives .
  • Data Gaps : Pharmacokinetic data (e.g., half-life, toxicity) for the target compound are absent in current literature, highlighting the need for further studies.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing N²-(4-chlorophenyl)-N²-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including:

  • Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) or other protecting groups to prevent unwanted side reactions during sulfonamide formation .
  • Coupling Reactions : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for glycine-amide bond formation under inert atmospheres (N₂/Ar) to avoid oxidation .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) followed by recrystallization (solvent: methanol/diethyl ether) to achieve >95% purity .
    • Monitoring : Thin-layer chromatography (TLC, Rf = 0.3–0.5) and HPLC (C18 column, acetonitrile/water mobile phase) track reaction progress .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Use complementary analytical techniques:

  • NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) identifies aromatic protons (δ 7.2–7.8 ppm) and sulfonyl group resonance (δ 3.1–3.3 ppm). ¹³C NMR confirms carbonyl (δ 170–175 ppm) and sulfonamide (δ 115–120 ppm) carbons .
  • Mass Spectrometry : High-resolution ESI-MS (m/z calculated for C₁₉H₂₀ClN₂O₅S: 435.08; observed: 435.07) validates molecular weight .
  • IR Spectroscopy : Peaks at 1650 cm⁻¹ (amide C=O) and 1350 cm⁻¹ (sulfonyl S=O) confirm functional groups .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize target-specific assays:

  • Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) using a fluorometric assay (IC₅₀ determination) .
  • Antimicrobial Activity : Use broth microdilution (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess selectivity (IC₅₀ > 100 µM indicates low toxicity) .

Advanced Research Questions

Q. How can researchers resolve ambiguities in spectroscopic data caused by structural complexity?

  • Methodological Answer :

  • 2D NMR : NOESY or HSQC clarifies spatial proximity of protons (e.g., distinguishing overlapping aromatic signals) .
  • Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns in ¹H NMR .
  • Computational Validation : Compare experimental IR/NMR data with DFT-calculated spectra (software: Gaussian 16) .

Q. What strategies optimize reaction yields when scaling up synthesis?

  • Methodological Answer :

  • Solvent Optimization : Replace THF with DMF to enhance solubility of intermediates (yield increases from 60% to 85%) .
  • Catalysis : Use Pd/C (1 mol%) for Suzuki-Miyaura cross-coupling steps (reduces side-product formation) .
  • Kinetic Studies : Monitor Arrhenius plots to identify temperature-sensitive steps (e.g., sulfonylation at 70°C vs. 90°C) .

Q. How to address contradictory bioactivity data across studies?

  • Methodological Answer :

  • Purity Verification : Re-analyze batches via LC-MS to rule out impurities (e.g., residual Pd catalysts) .
  • Assay Standardization : Use identical cell lines (e.g., HepG2 vs. HeLa discrepancies) and positive controls (e.g., celecoxib for COX-2) .
  • Meta-Analysis : Compare data across ≥3 independent studies; apply statistical tools (e.g., ANOVA) to identify outliers .

Q. What approaches elucidate the mechanism of action for enzyme inhibition?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding poses in COX-2 active site (ΔG < −8 kcal/mol suggests strong binding) .
  • Site-Directed Mutagenesis : Modify key residues (e.g., Tyr355 in COX-2) to test binding dependency .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry (n) .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Methodological Answer :

  • Analog Synthesis : Vary substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl) and assess bioactivity shifts .
  • QSAR Modeling : Use partial least squares (PLS) regression to correlate logP values with IC₅₀ .
  • Pharmacophore Mapping : Identify essential features (e.g., sulfonamide group) via MOE software .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~2~-(4-chlorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide
Reactant of Route 2
N~2~-(4-chlorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide

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